![molecular formula C9H8Br2O2 B1294681 2,3-Dibromo-3-phenylpropanoic acid CAS No. 6286-30-2](/img/structure/B1294681.png)
2,3-Dibromo-3-phenylpropanoic acid
Overview
Description
2,3-Dibromo-3-phenylpropanoic acid, also known as α,β-Dibromohydrocinnamic acid, is a chemical compound used in various chemical processes . It has the molecular formula C9H8Br2O2 .
Synthesis Analysis
The synthesis of 2,3-Dibromo-3-phenylpropanoic acid can be achieved through the bromination of trans-cinnamic acid . This reaction results in the formation of 2,3-dibromo-3-phenylpropanoic acid .
Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-3-phenylpropanoic acid consists of a benzene ring conjugated to a propanoic acid, with two bromine atoms attached . The molecular weight of this compound is 307.97 g/mol .
Chemical Reactions Analysis
2,3-Dibromo-3-phenylpropanoic acid has been used in one-pot synthesis of enynes via microwave irradiation . The decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid to E or Z 1-bromo-2-phenylethylene (beta-bromostyrene) has also been reported .
Physical And Chemical Properties Analysis
2,3-Dibromo-3-phenylpropanoic acid is a white crystalline solid . It has a molecular weight of 307.97 g/mol . The compound has a XLogP3-AA value of 2.9, indicating its lipophilicity .
Scientific Research Applications
Crystallography and Polymorphism
The compound 2,3-Dibromo-3-phenylpropanoic acid has been studied for its crystallographic properties . It has been found to exist in two polymorphic forms, one orthorhombic and the other monoclinic . The study of these polymorphs can provide valuable insights into the packing and stability of molecular crystals, which is important in fields like pharmaceuticals and materials science .
Hydrogen Bonding Studies
This compound forms inversion dimers through O—H O hydrogen bonds, creating an R2 2(8) ring motif . This type of hydrogen bonding pattern is common in carboxylic acids and studying this can help understand intermolecular interactions in similar systems .
Synthesis of Monoisomeric Phthalocyanines
3-(3-Bromophenyl)propionic acid, a related compound, has been used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines . These phthalocyanines have applications in fields like organic solar cells, photodynamic therapy, and gas sensors .
Dehydrobromination Studies
The dehydrobromination of α,β-dibromohydrocinnamic acid, another name for 2,3-dibromo-3-phenylpropanoic acid, has been studied in liquid ammonia . This reaction is a type of elimination reaction and studying this can provide insights into reaction mechanisms .
Synthesis of Enynes
α,β-Dibromohydrocinnamic acid has been used in one-pot synthesis of enynes via microwave irradiation . Enynes are compounds containing an alkene and an alkyne group, and they are useful intermediates in organic synthesis .
Chemical Supplier for Scientific Research
This compound is also commercially available and can be used as a starting material or intermediate for various chemical reactions in scientific research .
Mechanism of Action
Target of Action
This compound is primarily used in laboratory settings for the synthesis of other substances .
Mode of Action
It has been used in the one-pot synthesis of enynes via microwave irradiation . This suggests that it may interact with other compounds under specific conditions to facilitate the formation of complex structures.
Biochemical Pathways
Its role in the synthesis of enynes suggests it may be involved in the formation of carbon-carbon triple bonds .
Result of Action
As a laboratory reagent, its primary function is in the synthesis of other compounds .
Action Environment
The action of 2,3-Dibromo-3-phenylpropionic acid can be influenced by environmental factors. For instance, its use in the synthesis of enynes involves microwave irradiation . Additionally, safety data sheets recommend handling this compound in a well-ventilated area and avoiding the formation of dust and aerosols .
properties
IUPAC Name |
2,3-dibromo-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJWTHBNVZNQQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953396 | |
Record name | 2,3-Dibromo-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-3-phenylpropionic acid | |
CAS RN |
6286-30-2, 31357-31-0 | |
Record name | 2,3-Dibromo-3-phenylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6286-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocinnamic acid, alpha,beta-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006286302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC176177 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dibromo-3-phenylpropanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dibromo-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dibromo-3-phenylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 2,3-Dibromo-3-phenylpropanoic acid?
A: 2,3-Dibromo-3-phenylpropanoic acid has the molecular formula C9H8Br2O2 [, ]. It exists in two polymorphic forms: orthorhombic and monoclinic. The monoclinic polymorph (P21/n) exhibits disorder in the aliphatic carbon atoms []. Both polymorphs form inversion dimers through pairs of O—H⋯O hydrogen bonds, creating an R22(8) ring motif [].
Q2: How does the structure of 2,3-Dibromo-3-phenylpropanoic acid influence its properties?
A: The presence of bromine atoms and the carboxylic acid group significantly impacts the molecule's polarity and potential for intermolecular interactions. The existence of both orthorhombic and monoclinic polymorphs suggests that the compound can crystallize in different arrangements, potentially affecting its physical properties like solubility and stability []. Further research is needed to fully understand how structural variations influence the reactivity and potential applications of this compound.
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